
N-(3-fluoro-4-morpholinophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluoro-4-morpholinophenyl)pentanamide” is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 . It is an important intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This is followed by the reduction of its nitro group with Fe/NH4Cl . Another method involves the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is subsequently converted to "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions to form new compounds. For instance, it can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to produce a series of new sulfonamides and carbamates, respectively .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
N-(3-fluoro-4-morpholinophenyl)pentanamide and its derivatives have been explored for their biochemical properties and applications. For instance, studies on differential polarized phase fluorometry have utilized related compounds to investigate depolarizing rotations in lipid bilayers, offering insights into the behavior of fluorophores within biological membranes (Lakowicz, Prendergast, & Hogen, 1979). Such research contributes to our understanding of membrane dynamics and the function of embedded molecules.
Molecular Biology Applications
In molecular biology, morpholino oligomers , a category to which this compound is related, have shown promise in modulating gene expression . Studies have demonstrated the potential of these compounds in dystrophin restoration for Duchenne muscular dystrophy patients through systemic phosphorodiamidate morpholino oligomer treatment, highlighting their therapeutic applications in genetic disorders (Çırak et al., 2011).
Pharmacological Applications
Pharmacologically, certain derivatives have been evaluated for their efficacy in cancer treatment, with synthesis research aiming at producing potent molecules for therapeutic use. A study on the synthesis of a key intermediate of atorvastatin showcases the pharmaceutical synthesis applications of compounds within this chemical family (Zhou Kai, 2010). Additionally, lysosome-targetable fluorescent probes for imaging trivalent cations in living cells have been developed using morpholine-type naphthalimide chemsensors, indicating the utility of these compounds in cellular imaging and diagnostics (Ye et al., 2019).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “N-(3-fluoro-4-morpholinophenyl)pentanamide” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZBMBIOMIRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)
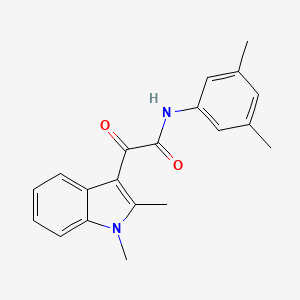
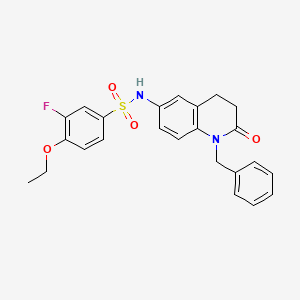
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
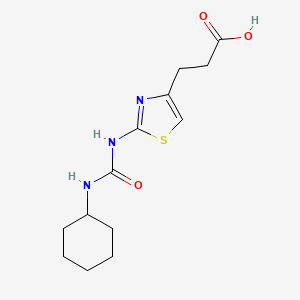
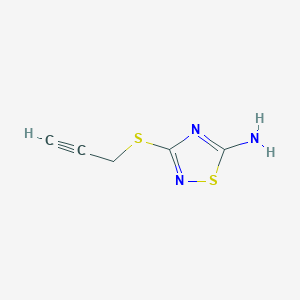
![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)
![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

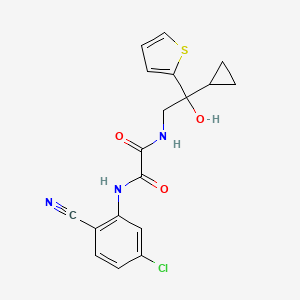
![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)